A Technical Guide to the Spectroscopic Characterization of 3-Bromo-2-(bromomethyl)-6-ethoxypyridine hydrobromide: A Predicted ¹H and ¹³C NMR Analysis
A Technical Guide to the Spectroscopic Characterization of 3-Bromo-2-(bromomethyl)-6-ethoxypyridine hydrobromide: A Predicted ¹H and ¹³C NMR Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This in-depth technical guide provides a comprehensive analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for 3-Bromo-2-(bromomethyl)-6-ethoxypyridine hydrobromide. In the absence of direct experimental data in publicly available literature, this guide leverages spectral data from structurally analogous compounds to offer a robust predictive framework. This document is designed to assist researchers in the identification, characterization, and quality control of this and related pyridine derivatives, which are valuable intermediates in medicinal chemistry and drug development. The guide further outlines a detailed, best-practice protocol for the synthesis and subsequent NMR analysis of the title compound, ensuring scientific integrity and reproducibility.
Introduction: The Significance of Brominated Pyridine Scaffolds
Pyridyl cores are prevalent structural motifs in a vast array of pharmaceuticals and bioactive molecules. The introduction of bromine atoms and bromomethyl groups provides reactive handles for further synthetic transformations, such as cross-coupling reactions and nucleophilic substitutions, making these compounds versatile building blocks.[1] 3-Bromo-2-(bromomethyl)-6-ethoxypyridine hydrobromide, with its trifunctionalized pyridine ring, presents a unique scaffold for the development of novel chemical entities. Accurate spectroscopic characterization is paramount for confirming the identity and purity of such intermediates. NMR spectroscopy stands as the most powerful tool for the unambiguous structural elucidation of organic molecules.
Predicted ¹H and ¹³C NMR Spectral Analysis
The following predictions are based on the analysis of substituent effects and a comparative study of related brominated and ethoxy-substituted pyridines. All chemical shifts (δ) are referenced to tetramethylsilane (TMS) at 0.00 ppm.
Molecular Structure and Atom Numbering
To facilitate the discussion of NMR data, the following numbering scheme will be used for 3-Bromo-2-(bromomethyl)-6-ethoxypyridine hydrobromide:
Figure 1. Molecular structure of 3-Bromo-2-(bromomethyl)-6-ethoxypyridine hydrobromide with atom numbering for NMR assignment.
Predicted ¹H NMR Spectrum
The predicted ¹H NMR spectrum in a common deuterated solvent such as DMSO-d₆ is expected to show distinct signals for the aromatic protons, the bromomethyl protons, and the ethoxy group protons. The hydrobromide form will result in a downfield shift of the pyridine ring protons and the presence of a broad N-H proton signal.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale for Prediction |
| N-H | 13.0 - 15.0 | Broad singlet | - | The acidic proton on the pyridinium nitrogen is expected to be highly deshielded and will likely appear as a broad signal due to quadropolar relaxation and exchange. |
| H-4 | 8.2 - 8.4 | Doublet | 8.0 - 9.0 | The proton at C4 is coupled to H-5. The electron-withdrawing nature of the adjacent bromine at C3 and the pyridinium nitrogen will cause a significant downfield shift. |
| H-5 | 7.8 - 8.0 | Doublet | 8.0 - 9.0 | The proton at C5 is coupled to H-4. It is upfield relative to H-4 due to the electron-donating effect of the adjacent ethoxy group at C6. |
| CH₂Br (C7) | 4.8 - 5.0 | Singlet | - | The methylene protons of the bromomethyl group are deshielded by the adjacent bromine atom and the aromatic ring. No adjacent protons are present for coupling. |
| O-CH₂ (C8) | 4.5 - 4.7 | Quartet | ~7.0 | The methylene protons of the ethoxy group are deshielded by the adjacent oxygen atom and will be split into a quartet by the three methyl protons. |
| O-CH₂-CH₃ (C9) | 1.4 - 1.6 | Triplet | ~7.0 | The methyl protons of the ethoxy group are in a typical aliphatic region and will be split into a triplet by the two adjacent methylene protons. |
Predicted ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum is predicted to show eight distinct signals corresponding to the eight unique carbon atoms in the molecule.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale for Prediction |
| C6 | 158 - 162 | The carbon bearing the ethoxy group is expected to be the most downfield of the ring carbons due to the strong deshielding effect of the oxygen atom. |
| C2 | 148 - 152 | The carbon attached to the bromomethyl group and adjacent to the pyridinium nitrogen will be significantly deshielded. |
| C4 | 142 - 146 | This aromatic carbon is deshielded by the adjacent pyridinium nitrogen. |
| C5 | 115 - 120 | The carbon at this position is expected to be shifted upfield due to the electron-donating resonance effect of the ethoxy group. |
| C3 | 110 - 115 | The carbon bearing the bromine atom will be deshielded, but the effect is generally less pronounced than that of nitrogen or oxygen. |
| O-CH₂ (C8) | 62 - 66 | The methylene carbon of the ethoxy group is deshielded by the directly attached oxygen atom. |
| CH₂Br (C7) | 30 - 35 | The bromomethyl carbon is expected in the aliphatic region, shifted downfield by the electronegative bromine atom. This is consistent with data for similar bromomethylpyridines.[2] |
| O-CH₂-CH₃ (C9) | 14 - 16 | The terminal methyl carbon of the ethoxy group will appear in the typical upfield aliphatic region. |
Experimental Protocol: Synthesis and NMR Sample Preparation
The following is a proposed synthetic and analytical workflow for obtaining 3-Bromo-2-(bromomethyl)-6-ethoxypyridine hydrobromide and preparing it for NMR analysis.
Proposed Synthesis
A plausible synthetic route could involve the bromination of a suitable pyridine precursor. A general procedure for the synthesis of bromomethylpyridines often involves the radical bromination of a methylpyridine derivative using N-bromosuccinimide (NBS) and a radical initiator like benzoyl peroxide.[3]
Figure 2. Proposed synthetic workflow for 3-Bromo-2-(bromomethyl)-6-ethoxypyridine hydrobromide.
Step-by-Step Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-bromo-6-ethoxy-2-methylpyridine in a suitable solvent such as carbon tetrachloride.
-
Reagent Addition: Add N-bromosuccinimide (NBS) and a catalytic amount of a radical initiator (e.g., benzoyl peroxide).
-
Reaction: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter off the succinimide byproduct.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
-
Salt Formation: Dissolve the purified free base in a suitable anhydrous solvent like diethyl ether. Bubble anhydrous hydrogen bromide gas through the solution until precipitation is complete.
-
Isolation: Collect the precipitated hydrobromide salt by filtration, wash with cold diethyl ether, and dry under vacuum.
NMR Sample Preparation and Data Acquisition
Sample Preparation:
-
Accurately weigh 10-20 mg of the dried 3-Bromo-2-(bromomethyl)-6-ethoxypyridine hydrobromide.
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or Methanol-d₄) in a clean, dry NMR tube. DMSO-d₆ is often a good choice for hydrobromide salts due to its high polarity.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0.00 ppm).[4]
NMR Spectrometer Setup and Data Acquisition:
-
Acquire the ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Tune and shim the instrument to achieve optimal magnetic field homogeneity.
-
For ¹H NMR:
-
Use a standard single-pulse experiment.
-
Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.
-
-
For ¹³C NMR:
-
Use a standard proton-decoupled pulse sequence (e.g., zgpg30).
-
Typical parameters: pulse angle of 30°, acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds.
-
Trustworthiness and Self-Validation
The predicted NMR data in this guide provides a self-validating framework for researchers. The expected multiplicities, coupling constants, and relative chemical shifts form a unique fingerprint for the target molecule. Any significant deviation from these predicted values in an experimental spectrum should prompt further investigation into the sample's identity or purity. For unambiguous assignment, two-dimensional NMR experiments such as COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are recommended.
Figure 3. Logical workflow for comprehensive NMR-based structural verification.
Conclusion
This technical guide provides a detailed predictive analysis of the ¹H and ¹³C NMR spectra of 3-Bromo-2-(bromomethyl)-6-ethoxypyridine hydrobromide, grounded in the established principles of NMR spectroscopy and comparative data from related structures. The outlined synthetic and analytical protocols offer a reliable roadmap for researchers working with this and similar brominated pyridine derivatives. By combining predictive analysis with rigorous experimental methodology, scientists can confidently synthesize, characterize, and utilize these valuable chemical building blocks in their research and development endeavors.
References
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NP-MRD. (n.d.). 13C NMR Spectrum (1D, 176 MHz, H2O, predicted) (NP0295450). Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Support information. Retrieved from [Link]
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NP-MRD. (n.d.). 1H NMR Spectrum (1D, 1000 MHz, H2O, predicted) (NP0235997). Retrieved from [Link]
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ECHA. (n.d.). 3-bromo-2-(bromomethyl)pyridine hydrobromide — Chemical Substance Information. Retrieved from [Link]
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NextSDS. (n.d.). 3-BROMO-2-(BROMOMETHYL)-6-ETHOXYPYRIDINE HYDROBROMIDE — Chemical Substance Information. Retrieved from [Link]
- Google Patents. (n.d.). CN104130183A - Synthetic method for 3-bromopyridine.
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MDPI. (2023, March 15). Molecular Structure, Spectral Analysis, Molecular Docking and Physicochemical Studies of 3-Bromo-2-hydroxypyridine Monomer and Dimer as Bromodomain Inhibitors. Retrieved from [Link]
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Organic Syntheses. (n.d.). 3-thenyl bromide. Retrieved from [Link]
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Doc Brown's Chemistry. (n.d.). 13C NMR spectrum: 2-bromo-2-methylpropane. Retrieved from [Link]
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Semantic Scholar. (2021, July 23). Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor towards the Immobilization. Retrieved from [Link]
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